Methyl 2-(2-((5-(((4-chlorophenyl)amino)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-((5-(((4-chlorophenyl)amino)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a complex organic compound with a molecular formula of C24H19ClN4O3S This compound is characterized by the presence of a triazole ring, a chloroaniline group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-((5-(((4-chlorophenyl)amino)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and acyl chlorides under controlled conditions.
Introduction of the Chloroaniline Group: The chloroaniline group is introduced via a nucleophilic substitution reaction, where the triazole intermediate reacts with 4-chloroaniline.
Attachment of the Benzoate Ester: The final step involves esterification, where the triazole-chloroaniline intermediate reacts with methyl benzoate in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-((5-(((4-chlorophenyl)amino)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloroaniline group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
Methyl 2-(2-((5-(((4-chlorophenyl)amino)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2-((5-(((4-chlorophenyl)amino)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are involved in key biological pathways.
Pathways Involved: The compound may inhibit enzyme activity or modulate receptor function, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(((4-chloroanilino)carbonyl)amino)benzoate: Similar structure but lacks the triazole ring.
Methyl 4-(5-{[2-(2-chloroanilino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)benzoate: Contains a phenyl group instead of a methyl group.
Uniqueness
Methyl 2-(2-((5-(((4-chlorophenyl)amino)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is unique due to the presence of both the triazole ring and the chloroaniline group, which confer distinct chemical and biological properties.
Properties
CAS No. |
333314-29-7 |
---|---|
Molecular Formula |
C20H20ClN5O3S |
Molecular Weight |
445.9g/mol |
IUPAC Name |
methyl 2-[[2-[[5-[(4-chloroanilino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C20H20ClN5O3S/c1-26-17(11-22-14-9-7-13(21)8-10-14)24-25-20(26)30-12-18(27)23-16-6-4-3-5-15(16)19(28)29-2/h3-10,22H,11-12H2,1-2H3,(H,23,27) |
InChI Key |
RPIXCPJOTZTHCN-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(=O)OC)CNC3=CC=C(C=C3)Cl |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(=O)OC)CNC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.